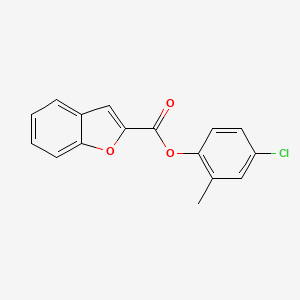

4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate, often involves Lewis acid-catalyzed reactions. For instance, compounds with related structures have been synthesized by reacting hydroxyphenylacetic acid with chloro-substituted acetone derivatives under Lewis acid catalysis, leading to nearly planar benzofuran ring systems (Choi et al., 2006; Choi et al., 2007).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the nearly planar arrangement of the benzofuran ring system. This planarity is crucial for the stabilization of the structure through aromatic π–π interactions, which are often observed between furan rings of the benzofuran group and other aromatic systems (Choi et al., 2006; Choi et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of benzofuran derivatives includes their participation in various organic transformations. For instance, the oxidation of methylsulfanyl benzofuran derivatives with 3-chloroperoxybenzoic acid leads to methylsulfinyl benzofurans, indicating the compounds' ability to undergo oxidative modifications (Choi et al., 2008).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility and melting points, can be inferred from their molecular structures, which are stabilized by intermolecular interactions like hydrogen bonding and aromatic π–π stacking. These interactions not only contribute to the compounds' solid-state packing but also influence their physical properties and solubility in various solvents.

Chemical Properties Analysis

Benzofuran derivatives exhibit a range of chemical properties, including the ability to participate in halogen bonding and sulfur-oxygen interactions. These properties are exemplified by the formation of I⋯O and S⋯O contacts in the crystal structures of some benzofuran compounds, highlighting the diverse reactivity and potential application of these molecules in chemical synthesis (Choi et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Applications

Research has highlighted the synthesis of various benzofuran derivatives through reactions involving compounds with structural similarities to 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate. These synthetic routes often involve Lewis acid-catalyzed reactions, showcasing the utility of benzofuran derivatives in organic synthesis (Choi et al., 2007), (Choi et al., 2006).

Molecular Interactions and Structural Analysis

Studies on benzofuran derivatives reveal insights into their molecular interactions, such as π–π stacking interactions and hydrogen bonding, which are crucial for understanding the material's chemical behavior and potential applications in material science (Choi et al., 2007), (Choi et al., 2006).

Materials Science

Polymer Synthesis and Properties

Research involving benzofuran derivatives extends to the synthesis of polymers with unique properties, such as thermal stability and dielectric behavior. This area explores the potential of benzofuran-containing compounds in creating advanced materials with specific functional properties (Çelik & Coskun, 2018).

Thermal and Dielectric Properties

Studies on the thermal behavior and dielectric properties of materials derived from benzofuran compounds offer valuable insights for their application in electronic devices and materials engineering (Çelik & Coskun, 2018).

Chemical Reactions and Mechanisms

Hypervalent Iodine Reagents

The development of recyclable hypervalent iodine reagents for chemical synthesis, involving compounds structurally related to benzofurans, highlights the role of these derivatives in facilitating environmentally friendly and sustainable chemical reactions (Yusubov et al., 2004).

Thermoreversible Polymerization

Research on benzofulvene derivatives related to benzofuran has demonstrated spontaneous thermoreversible polymerization, suggesting applications in the development of reversible materials and nanotechnology (Cappelli et al., 2007).

Safety and Hazards

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, “4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate” may also have potential applications in drug discovery and development.

properties

IUPAC Name |

(4-chloro-2-methylphenyl) 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-10-8-12(17)6-7-13(10)20-16(18)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMHUMRGTLVAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)